molecular formula C11H10BrNO2 B3133547 Ethyl 2-(4-bromophenyl)-2-cyanoacetate CAS No. 39266-22-3

Ethyl 2-(4-bromophenyl)-2-cyanoacetate

Cat. No.: B3133547
CAS No.: 39266-22-3
M. Wt: 268.11 g/mol
InChI Key: ZBOCISWKAHOEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-bromophenyl)-2-cyanoacetate is an organic compound with the molecular formula C11H10BrNO2 It is a derivative of cyanoacetic acid and contains a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-bromophenyl)-2-cyanoacetate can be synthesized through various methods. One common method involves the reaction of ethyl cyanoacetate with 4-bromobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol. The general reaction scheme is as follows:

Ethyl cyanoacetate+4-bromobenzyl bromideEthyl 2-(4-bromophenyl)-2-cyanoacetate\text{Ethyl cyanoacetate} + \text{4-bromobenzyl bromide} \rightarrow \text{this compound} Ethyl cyanoacetate+4-bromobenzyl bromide→Ethyl 2-(4-bromophenyl)-2-cyanoacetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromophenyl)-2-cyanoacetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2-(4-bromophenyl)-2-cyanoacetic acid.

    Reduction: Formation of ethyl 2-(4-bromophenyl)-2-aminoacetate.

Scientific Research Applications

Ethyl 2-(4-bromophenyl)-2-cyanoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of bioactive molecules.

    Medicine: Explored for its potential in the development of pharmaceutical agents, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromophenyl)-2-cyanoacetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the bromophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Ethyl 2-(4-bromophenyl)-2-cyanoacetate can be compared with similar compounds such as:

    Ethyl 2-(4-chlorophenyl)-2-cyanoacetate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-(4-fluorophenyl)-2-cyanoacetate: Contains a fluorine atom instead of bromine.

    Ethyl 2-(4-methylphenyl)-2-cyanoacetate: Contains a methyl group instead of bromine.

These compounds share similar synthetic routes and reactivity but differ in their physical and chemical properties due to the different substituents on the phenyl ring. The bromine atom in this compound can influence its reactivity and interactions, making it unique for specific applications.

Properties

IUPAC Name

ethyl 2-(4-bromophenyl)-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOCISWKAHOEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292727
Record name Ethyl 4-bromo-α-cyanobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39266-22-3
Record name Ethyl 4-bromo-α-cyanobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39266-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromo-α-cyanobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-bromophenyl)-2-cyanoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-bromophenyl)-2-cyanoacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-bromophenyl)-2-cyanoacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-bromophenyl)-2-cyanoacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4-bromophenyl)-2-cyanoacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-bromophenyl)-2-cyanoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.